4-(トリフルオロメトキシ)フェニル-2-テトラゾール-5-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

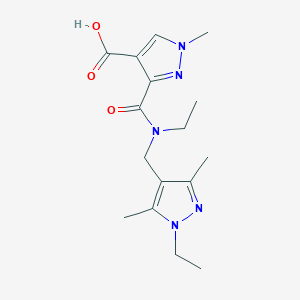

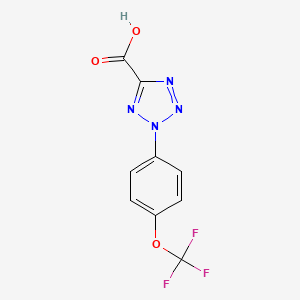

“2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid” is a synthetic organic compound . It is a derivative of tetrazole, a class of heterocyclic compounds that consist of a five-membered ring with four nitrogen atoms . This compound is not found in nature and is used in diverse scientific research due to its unique structure.

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A specific synthetic approach involves the use of triethyl orthoformate and sodium azide .

Molecular Structure Analysis

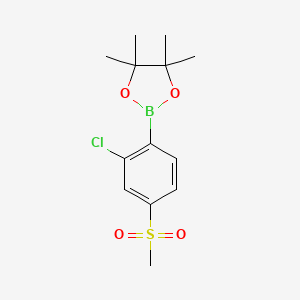

The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid” includes a tetrazole ring attached to a phenyl ring via a carboxylic acid group . The phenyl ring carries a trifluoromethoxy group, which is an electron-withdrawing group .

Chemical Reactions Analysis

Tetrazoles, including “2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid”, exhibit multiple reactivity . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .

Physical And Chemical Properties Analysis

Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . They are soluble in water and acetonitrile . The presence of free N-H causes the acidic nature of tetrazoles .

作用機序

Target of Action

Tetrazoles are known to be used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may interact with a variety of biological targets, similar to carboxylic acids.

Mode of Action

It’s known that tetrazoles can act as ligands, forming complexes with various metal ions . This suggests that 2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid may interact with its targets through similar mechanisms.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may have favorable pharmacokinetic properties in terms of metabolic stability.

実験室実験の利点と制限

TPTC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. Additionally, TPTC has been shown to have low toxicity in animal studies. However, TPTC has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, TPTC is relatively unstable and can degrade over time, which can affect its potency.

将来の方向性

There are several future directions for the study of TPTC. One area of research is the development of more efficient synthesis methods for TPTC. Additionally, further studies are needed to fully understand the mechanism of action of TPTC and its potential applications in cancer research. Other areas of research include the development of TPTC derivatives with improved solubility and stability, as well as the investigation of TPTC's potential applications in other areas of scientific research.

Conclusion

In conclusion, TPTC is a tetrazole derivative that has potential applications in scientific research, particularly in the field of cancer research. TPTC has been shown to inhibit the growth of cancer cells and induce apoptosis, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of TPTC and its potential applications in other areas of scientific research.

合成法

TPTC can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminobenzoic acid with trifluoromethoxyphenyl isocyanate and sodium azide in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. Other methods include the reaction of 2,4,6-trifluorophenyl isocyanate with sodium azide and subsequent hydrolysis to form TPTC.

科学的研究の応用

- 抗癌剤: 研究者は、テトラゾール誘導体の抗癌剤としての可能性を探っています。 EN300-6487262のトリフルオロメトキシフェニル基は、癌細胞に対する細胞毒性効果に寄与する可能性があります .

- 抗結核薬: EN300-6487262の類似体は、抗結核剤として役立ち、この感染症との闘いに貢献する可能性があります.

- 有機エレクトロニクス: テトラゾール含有化合物は、有機エレクトロニクスで応用されています。 例えば、EN300-6487262は、センサー、ディスプレイ、エネルギー貯蔵デバイス用の導電性ポリマーに組み込まれる可能性があります .

- コーティング: 研究者は、テトラゾールベースのコーティングを探求してきました。 EN300-6487262については直接研究されていませんが、類似の化合物は、さまざまな用途の陽極および陰極層に使用されています .

- クリック反応: テトラゾールは、高い反応性のためにクリックケミストリーに参加します。 EN300-6487262は、創薬や材料合成のための合成経路における貴重なビルディングブロックになる可能性があります .

- 乳酸脱水素酵素阻害剤: EN300-6487262または関連する化合物は、癌細胞の増殖に役割を果たす乳酸脱水素酵素などの酵素を阻害する可能性があります .

- PAI-1阻害: EN300-6487262に関連する可能性のあるニトロフェノキシ安息香酸誘導体は、プラスミノーゲン活性化阻害因子-1(PAI-1)を阻害する可能性があります .

- 量子化学計算: 研究者は、計算方法を使用して、EN300-6487262の電子構造、エネルギー、反応性を研究できます。 これらの洞察は、その挙動と相互作用を理解するのに役立ちます .

医薬品化学と創薬

材料科学とコーティング

化学合成とクリックケミストリー

酵素阻害と生化学的研究

計算化学と分子モデリング

Safety and Hazards

特性

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N4O3/c10-9(11,12)19-6-3-1-5(2-4-6)16-14-7(8(17)18)13-15-16/h1-4H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPOJTSLOPXWGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)

![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)

![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)

![(4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2385158.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2385160.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2385161.png)

![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)